砷化铟
描述
It appears as grey cubic crystals and has a melting point of 942°C . Indium arsenide is similar in properties to gallium arsenide and is a direct bandgap material with a bandgap of 0.35 eV at room temperature . It is well-known for its high electron mobility and narrow energy bandgap, making it suitable for various electronic and optoelectronic applications .
科学研究应用
Indium arsenide has numerous scientific research applications, including:
Infrared Detectors: Indium arsenide is used in the construction of infrared detectors for the wavelength range of 1.0–3.8 μm.
Diode Lasers: Indium arsenide is used in the production of diode lasers due to its high electron mobility and narrow energy bandgap.
High-Speed Electronics: Indium arsenide is used in high-speed and low-power electronic devices, such as field-effect transistors and nanoscale transistors.
作用机制
Target of Action
Indium arsenide (InAs) is a direct-band-gap semiconductor . Its primary targets are electronic and optoelectronic devices, where it is used due to its high electron mobility and relatively small direct band gap . It is particularly interesting for use in Hall-effect device applications .
Mode of Action
Indium arsenide interacts with its targets by providing a high electron mobility, which is greater than 20,000 cm²/Vs at 300 K . This high electron mobility is due to the relatively small direct band gap of approximately 0.36 eV at 300 K . The interaction of InAs with its targets results in changes in the electronic properties of the devices, enhancing their performance .
Biochemical Pathways
As a semiconductor, indium arsenide doesn’t directly interact with biochemical pathways. For instance, it is used in the construction of infrared detectors, for the wavelength range of 1.0–3.8 μm . It is also used for making diode lasers .
Result of Action
The result of indium arsenide’s action is the enhanced performance of electronic and optoelectronic devices. Its high electron mobility and relatively small direct band gap make it an excellent material for use in devices such as infrared detectors and diode lasers . It is also known for its high electron mobility and narrow energy bandgap, making it widely used as a terahertz radiation source .
Action Environment
The performance of indium arsenide-based devices can be influenced by environmental factors such as temperature and radiation . For instance, the optical properties of InAs in the fundamental absorption edge region have been studied experimentally as a function of impurity content over a temperature range extending from 18° to 300°K . Furthermore, the development of electronic devices for space exploration requires understanding the response of the individual components to harsh environments including extreme temperatures and ionizing radiation .
准备方法
Synthetic Routes and Reaction Conditions: Indium arsenide can be synthesized through several methods, including:
Chemical Vapor Deposition (CVD): This method involves the reaction of indium chloride and arsine gas at high temperatures to form indium arsenide.
Molecular Beam Epitaxy (MBE): In this method, indium and arsenic are evaporated in a high vacuum environment, allowing them to deposit on a substrate and form indium arsenide layers.
Solution-Based Synthesis: Colloidal quantum dots of indium arsenide can be synthesized using solution-based methods, which involve the reaction of indium precursors with arsenic sources in a solvent.
Industrial Production Methods: Industrial production of indium arsenide typically involves high-temperature processes such as CVD and MBE, which allow for the precise control of the material’s properties and the formation of high-quality crystals .
化学反应分析
Indium arsenide undergoes various chemical reactions, including:
Oxidation: Indium arsenide can be oxidized to form indium oxide and arsenic oxide. This reaction is typically carried out at elevated temperatures in the presence of oxygen.
Reduction: Indium arsenide can be reduced using hydrogen gas to form elemental indium and arsenic.
Substitution: Indium arsenide can react with sulfur to form indium sulfide and arsenic sulfide.
Common Reagents and Conditions:
Oxidation: Oxygen gas at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Sulfur at moderate temperatures.
Major Products:
Oxidation: Indium oxide and arsenic oxide.
Reduction: Elemental indium and arsenic.
Substitution: Indium sulfide and arsenic sulfide.
相似化合物的比较
Indium arsenide is often compared with other III-V semiconductors, such as:
Gallium Arsenide: Similar in properties to indium arsenide, but with a slightly larger bandgap (1.42 eV) and lower electron mobility.
Indium Phosphide: Has a larger bandgap (1.35 eV) and is used in high-frequency and high-power electronics.
Indium Antimonide: Has a smaller bandgap (0.17 eV) and higher electron mobility, making it suitable for infrared detectors and magnetic sensors.
Indium arsenide stands out due to its unique combination of high electron mobility and narrow bandgap, making it particularly suitable for infrared applications and high-speed electronics .
属性
IUPAC Name |
indiganylidynearsane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.In | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQDHPTXJYYUPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As]#[In] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InAs, AsIn | |
Record name | indium(III) arsenide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Indium(III)_arsenide | |
Description | Chemical information link to Wikipedia. | |
Record name | Indium arsenide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Indium_arsenide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023825 | |
Record name | Indium arsenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023825 | |
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Molecular Weight |
189.740 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a metallic appearance; [Merck Index] Grey odorless granules; Insoluble in water; [Alfa Aesar MSDS] | |
Record name | Indium arsenide | |
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CAS No. |
1303-11-3 | |
Record name | Indium arsenide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1303-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Indium arsenide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indium arsenide (InAs) | |
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Record name | Indium arsenide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5023825 | |
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Record name | Indium arsenide | |
Source | European Chemicals Agency (ECHA) | |
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Record name | INDIUM ARSENIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1A23S0911 | |
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